REACTION_SMILES
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[C:19]([OH:20])(=[O:21])[CH3:22].[CH3:1][c:2]1[n:3][o:4][c:5]([CH3:18])[c:6]1-[c:7]1[c:8]([O:16][CH3:17])[cH:9][cH:10][c:11]([N+:13]([O-:14])=[O:15])[cH:12]1.[CH3:23][CH2:24][OH:25]>>[CH3:1][c:2]1[n:3][o:4][c:5]([CH3:18])[c:6]1-[c:7]1[c:8]([O:16][CH3:17])[cH:9][cH:10][c:11]([NH2:13])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])cc1-c1c(C)noc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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COc1ccc(N)cc1-c1c(C)noc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |